13-(4-ethylphenyl)-10-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
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Overview
Description
2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one, typically involves multi-step reactions. One common method involves the use of cyclization reactions, where starting materials such as substituted anilines and aldehydes undergo condensation and cyclization to form the indole core . Reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product . Additionally, green chemistry approaches, such as the use of water as a solvent and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activities .
Properties
Molecular Formula |
C22H21N3OS |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
13-(4-ethylphenyl)-10-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one |
InChI |
InChI=1S/C22H21N3OS/c1-3-14-8-10-15(11-9-14)25-21(26)19-12-17-16-6-4-5-7-18(16)23-20(17)13(2)24(19)22(25)27/h4-11,13,19,23H,3,12H2,1-2H3 |
InChI Key |
XOSMVTVRCJXZOS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3CC4=C(C(N3C2=S)C)NC5=CC=CC=C45 |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3CC4=C(C(N3C2=S)C)NC5=CC=CC=C45 |
Origin of Product |
United States |
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